molecular formula C9H8BrF2NO2 B1404501 Ethyl 2-bromo-3,4-difluorophenylcarbamate CAS No. 1375302-93-4

Ethyl 2-bromo-3,4-difluorophenylcarbamate

Cat. No.: B1404501
CAS No.: 1375302-93-4
M. Wt: 280.07 g/mol
InChI Key: SOLBLIJCOKGCBK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-difluorophenylcarbamate is an organic compound with the molecular formula C9H8BrF2NO2. It is a derivative of phenylcarbamate, where the phenyl ring is substituted with bromine and fluorine atoms.

Scientific Research Applications

Ethyl 2-bromo-3,4-difluorophenylcarbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3,4-difluorophenylcarbamate typically involves the reaction of 2-bromo-3,4-difluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,4-difluorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,4-difluorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance the compound’s binding affinity and specificity towards these targets. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-fluorophenylcarbamate
  • Ethyl 2-chloro-3,4-difluorophenylcarbamate
  • Ethyl 2-bromo-3,4-dichlorophenylcarbamate

Uniqueness

Ethyl 2-bromo-3,4-difluorophenylcarbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical and biological applications .

Properties

IUPAC Name

ethyl N-(2-bromo-3,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)13-6-4-3-5(11)8(12)7(6)10/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBLIJCOKGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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